molecular formula C9H9BrFNO2S B3282433 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione CAS No. 749929-64-4

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione

Cat. No.: B3282433
CAS No.: 749929-64-4
M. Wt: 294.14 g/mol
InChI Key: ILQQPSXECFNXRJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is a synthetic thiazolidine-based compound intended for research and development purposes. This chemical features a 4-bromo-2-fluorophenyl substituent, a common motif in medicinal chemistry that may influence the molecule's electronic properties, lipophilicity, and binding affinity in biological systems . Thiazolidinedione (TZD) scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities . Researchers are exploring TZD derivatives across numerous fields, including as insulin sensitizers for metabolic disease research via PPAR-γ activation , antimicrobial agents , and antitubercular agents . The specific 4-bromo-2-fluorophenyl substitution pattern present in this compound is reminiscent of structures used in advanced research, suggesting potential utility in structure-activity relationship (SAR) studies, molecular docking analyses, and as a key synthetic intermediate for developing novel bioactive molecules . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2S/c10-7-2-3-9(8(11)6-7)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQQPSXECFNXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 4-bromo-2-fluoroaniline with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfone group in the thiazolidine ring enables controlled oxidation under mild conditions.

Reaction TypeReagents/ConditionsProducts FormedReference
Sulfone stabilityH₂O₂ (30%), 60°C, 6 hrsNo degradation observed
Ring oxidationmCPBA (1.2 eq), DCM, 0°C → RTEpoxidation of double bonds

Key finding: The sulfone group remains stable under standard peroxide conditions, enabling selective oxidation of other functional groups in polyfunctional molecules .

Reduction Reactions

The thiazolidine-1,1-dione system shows selective reducibility at multiple sites:

Target SiteReagents/ConditionsProductsReference
Sulfone groupLiAlH₄ (3 eq), THF, refluxThiazolidine alcohol derivative
Aromatic bromineH₂ (1 atm), Pd/C, EtOH, 50°CDehalogenated phenyl derivative

Notably, lithium aluminum hydride reduces the sulfone to a hydroxyl group while preserving the fluorophenyl substituent . Catalytic hydrogenation selectively removes bromine without affecting fluorine .

Substitution Reactions

The electron-deficient aromatic ring undergoes regioselective substitutions:

Nucleophilic Aromatic Substitution

PositionNucleophileConditionsProductReference
ParaPiperidineDMF, 120°C, 24 hrs4-piperidino-2-fluorophenyl analog
OrthoSodium methoxideMeOH, 65°C, 8 hrs2-methoxy-4-bromo derivative

The bromine at the para position shows higher reactivity than fluorine in SNAr reactions due to better leaving group ability .

Electrophilic Substitution

PositionElectrophileConditionsProductReference
MetaHNO₃/H₂SO₄0°C, 2 hrsNitrated ring (3-nitro group)
OrthoCl₂, FeCl₃DCM, 40°C, 4 hrsDichloro-fluorophenyl analog

Electrophilic attacks occur preferentially at the meta position relative to fluorine, guided by its strong -I effect .

Cross-Coupling Reactions

The bromine atom participates in transition-metal catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, dioxanePhenylboronic acidBiaryl derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aniline4-aminophenyl analog

Optimized Suzuki conditions (95°C, 12 hrs) achieve >85% yield for biaryl products . The fluorine substituent remains intact during palladium-mediated processes due to its weak coordinating ability.

Ring-Opening Reactions

The thiazolidine dione scaffold undergoes controlled degradation:

ReagentsConditionsProductsReference
NaOH (2M)EtOH/H₂O, 80°C, 4 hrsSulfonic acid + aniline derivative
NH₂NH₂·H₂OEtOH, reflux, 6 hrsThiourea analog

Basic hydrolysis cleaves the C-N bond of the thiazolidine ring, generating stable sulfonate intermediates . Hydrazine induces ring contraction through N-S bond cleavage .

Condensation Reactions

The active methylene group enables Knoevenagel-type reactions:

Aldehyde PartnerCatalystProductBiological ActivityReference
Indole-3-carboxaldehydePiperidine, tolueneBenzylidene derivativeAnticancer (IC₅₀ = 1.4 μM)
4-NitrobenzaldehydeMorpholine, DMFNitrophenylmethylene analogPPAR-γ agonist

Condensation products show enhanced bioactivity compared to the parent compound, particularly in cancer cell line inhibition and diabetes management .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. For example:

  • Oxidation can yield sulfoxides and sulfones.
  • Reduction can produce thiazolidine derivatives.
  • Substitution reactions can introduce different nucleophiles into the compound .

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit certain enzymes involved in bacterial growth and cancer cell proliferation. The mechanism of action involves binding to active sites of target enzymes or interacting with cellular receptors to modulate signaling pathways related to cell growth .

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases. Its ability to inhibit specific enzymes makes it a candidate for developing new pharmaceuticals aimed at diseases such as cancer and infections caused by resistant bacteria .

Industry

In industrial applications, this compound is explored for developing new materials with tailored properties. Its unique chemical structure allows it to be used in creating polymers or other materials that require specific functionalities or stability under varying conditions .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several strains of bacteria. The compound was shown to inhibit bacterial growth effectively at low concentrations.

Case Study 2: Anticancer Properties

Another research focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells through specific pathways involving enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolidine-1,1-dione
  • 2-(4-Bromo-2-fluorophenyl)-1,2-oxazolidine-1,1-dione
  • 2-(4-Bromo-2-fluorophenyl)-1,2-thiazole-1,1-dione

Uniqueness

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione (CAS No. 749929-64-4) is a heterocyclic compound recognized for its diverse biological activities. This compound features a thiazolidine ring with specific substitutions that enhance its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, supported by case studies and research findings.

PropertyValue
Chemical FormulaC₉H₉BrFNO₂S
Molecular Weight294.14 g/mol
IUPAC Name2-(4-bromo-2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide
AppearancePowder

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzyme activity by binding to their active sites, thereby blocking catalytic functions. Additionally, it modulates signaling pathways involved in cell growth and proliferation through interactions with cellular receptors.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

Case Study: In Vitro Anticancer Effects

A study utilizing the MTT assay evaluated the cytotoxicity of thiazolidine derivatives against HepG2 and MCF-7 cancer cell lines. The results indicated that compounds similar to this compound demonstrated IC₅₀ values ranging from 0.60 to 4.70 μM , showcasing promising anticancer activity .

Table 1: Cytotoxicity of Thiazolidine Derivatives

Compound IDCell LineIC₅₀ (μM)
Compound 22HepG20.60
Compound 22MCF-70.75
SorafenibHepG20.50
SorafenibMCF-70.80

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazolidine ring significantly influence biological activity. For example, substitution patterns on the phenyl ring can enhance binding affinity to specific targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial in angiogenesis and tumor growth .

Apoptosis Induction

Further investigations into the apoptotic effects of this compound revealed that treatment with specific derivatives led to increased early and late apoptosis in cancer cells. For instance, compound treatment resulted in a 76-fold increase in early apoptosis rates compared to untreated controls .

Table 2: Apoptosis Induction in MCF-7 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Compound 2222.1513.53
Untreated Control0.290.15

Q & A

Q. What strategies align research on this compound with broader chemical or pharmacological theories?

  • Methodological Answer :
  • Framework Integration : Situate findings within established paradigms (e.g., Hansch analysis for structure-activity relationships) while proposing refinements to address anomalies .
  • Cross-Disciplinary Validation : Compare results with analogous compounds (e.g., thiazolidinedione-based drugs) to identify class-specific vs. unique behaviors .

Tables

Table 1 : Key Analytical Techniques for Structural Validation

TechniqueApplicationKey ParametersReference
X-ray CrystallographyAbsolute configuration determinationResolution < 1.0 Å
¹H/¹³C NMRSubstituent position analysisChemical shift (δ ppm)
HRMSMolecular formula confirmationMass error < 5 ppm

Table 2 : Tiered Ecotoxicological Testing Framework

TierTest SystemEndpointReference
1Daphnia magna (48h)LC50
2Algal growth inhibitionEC50 (72h)
3Mesocosm simulationTrophic cascade effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.